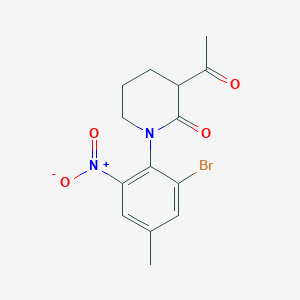

3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C14H15BrN2O4 |

|---|---|

Molekulargewicht |

355.18 g/mol |

IUPAC-Name |

3-acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one |

InChI |

InChI=1S/C14H15BrN2O4/c1-8-6-11(15)13(12(7-8)17(20)21)16-5-3-4-10(9(2)18)14(16)19/h6-7,10H,3-5H2,1-2H3 |

InChI-Schlüssel |

LJNATWCANVBBAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)Br)N2CCCC(C2=O)C(=O)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Example Reaction Sequence

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl₃, AcCl, solvent (e.g., DCM) | 2-Bromo-4-methyl-6-nitroacetophenone |

| 2 | Piperidine Ring Formation | Piperidine derivative, base (e.g., TEA), solvent (e.g., toluene) | 1-(2-Bromo-4-methyl-6-nitrophenyl)piperidin-2-one |

| 3 | Acetylation | AcCl, base (e.g., pyridine), solvent (e.g., DCM) | 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one |

Challenges and Considerations

- Regioselectivity : Ensuring the correct position of the acetyl group on the piperidine ring.

- Stereochemistry : Controlling the stereochemistry of the piperidine ring if applicable.

- Yield Optimization : Minimizing side reactions and optimizing reaction conditions to improve yields.

Analytical Techniques for Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.

- Mass Spectrometry (MS) : For molecular weight verification.

- Infrared (IR) Spectroscopy : To identify functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidinone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity. The bromine atom can participate in halogen bonding, affecting molecular interactions. The acetyl group can undergo hydrolysis, releasing acetic acid and modifying the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs sharing the piperidin-2-one scaffold or aromatic substitution patterns, as identified in the evidence.

Key Structural Analogs

(a) N-(4-bromo-n-butyl)-piperidin-2-one (Compound 8)

- Source : Isolated from the marine alga D. dichotoma .

- Structure : Features a piperidin-2-one core with a 4-bromo-n-butyl chain at the nitrogen atom.

- Key Differences :

- Lacks the acetyl group at position 3 and the nitrophenyl moiety present in the target compound.

- The bromine substituent is part of an aliphatic chain rather than an aromatic system.

- Implications :

- Reduced aromatic conjugation compared to the target compound, likely resulting in lower thermal stability and altered solubility.

- The absence of nitro and methyl groups may diminish electrophilic reactivity.

(b) Fucosterol (Compound 6)

- Source : Isolated alongside Compound 8 .

- Structure : A sterol with a tetracyclic ring system and hydroxyl group.

- Key Differences :

- Entirely distinct scaffold (steroid vs. piperidin-2-one).

- Functional groups include hydroxyl and aliphatic chains, contrasting with the nitro and acetyl groups of the target compound.

Tabulated Comparison of Structural and Electronic Features

Research Findings and Implications

- Conformational Flexibility : The acetyl group at position 3 may restrict piperidin-2-one ring puckering, influencing binding affinity in hypothetical biological targets.

- Solubility : The nitro and bromo groups likely reduce aqueous solubility compared to fucosterol’s hydroxylated structure .

Biologische Aktivität

3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C14H15BrN2O4

Molecular Weight: 355.18 g/mol

IUPAC Name: 3-acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one

Canonical SMILES: CC1=CC(=C(C(=C1)Br)N2CCCC(C2=O)C(=O)C)N+[O-]

The synthesis of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one typically involves several steps:

- Bromination : The precursor, 4-methyl-2-nitroaniline, is brominated using bromine in an appropriate solvent.

- Acetylation : The brominated product is acetylated using acetic anhydride.

- Cyclization : The acetylated intermediate undergoes cyclization with piperidinone under basic conditions to yield the final product.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, is often linked to increased bioactivity .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | High |

| Escherichia coli | 4.69 - 22.9 | Moderate |

| Pseudomonas aeruginosa | 13.40 - 137.43 | Variable |

Anticancer Activity

In addition to its antimicrobial properties, there is growing interest in the anticancer potential of this compound. Similar piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, certain compounds have been shown to enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .

The biological activity of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one is thought to be influenced by its structural components:

- Nitro Group : Acts as an electron-withdrawing group, which can enhance the reactivity of the compound.

- Bromine Atom : May participate in halogen bonding, potentially influencing molecular interactions and enhancing bioactivity.

- Acetyl Group : Can undergo hydrolysis, modifying the compound's activity and stability in biological systems.

Case Studies

A notable study focused on the synthesis and biological evaluation of similar piperidine derivatives demonstrated that compounds with specific substitutions exhibited significant anticancer effects. These studies highlighted the importance of structural modifications in enhancing biological activity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.